Methyl 4-cyclohexylbenzoate

Description

BenchChem offers high-quality Methyl 4-cyclohexylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-cyclohexylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

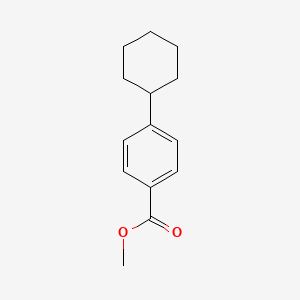

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyclohexylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYPGJLXPWNMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443421 | |

| Record name | Methyl 4-cyclohexylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92863-34-8 | |

| Record name | Methyl 4-cyclohexylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl 4-Cyclohexylbenzoate

A Critical Analysis of Synthesis, Properties, and Applications in Material Science & Medicinal Chemistry

Executive Summary

Methyl 4-cyclohexylbenzoate (CAS: 92863-34-8) is a specialized ester intermediate bridging the gap between soft matter physics (liquid crystals) and medicinal chemistry. Structurally, it consists of a lipophilic cyclohexyl ring attached at the para position of a methyl benzoate core. This architecture confers a high degree of molecular linearity and rigidity, making it a "privileged scaffold" for two distinct applications:

-

Liquid Crystal Engineering: It serves as a mesogenic core precursor.[1] The trans-cyclohexyl/phenyl motif promotes nematic phase formation essential for optical displays.

-

Drug Discovery: It functions as a lipophilic building block, where the cyclohexyl group acts as a metabolically stable bioisostere for a phenyl ring, often improving the pharmacokinetic profile of drug candidates.

Physicochemical Profile

The following data aggregates experimental and predicted values. In high-precision applications (e.g., photonics), purity >99.5% is typically required to prevent phase transition depression.

| Property | Value / Description | Reliability |

| IUPAC Name | Methyl 4-cyclohexylbenzoate | High |

| CAS Number | 92863-34-8 | High |

| Molecular Formula | C₁₄H₁₈O₂ | High |

| Molecular Weight | 218.29 g/mol | High |

| Appearance | White crystalline powder or low-melting solid | High |

| Boiling Point | ~323.6°C (at 760 mmHg) | Predicted |

| Density | ~1.046 g/cm³ | Predicted |

| Solubility | Soluble in CH₂Cl₂, EtOAc, EtOH; Insoluble in water | High |

| LogP | ~4.5 - 5.0 (Highly Lipophilic) | Predicted |

Synthetic Methodology & Optimization

While various routes exist (e.g., Friedel-Crafts alkylation), the most robust and scalable protocol for research applications is the Fischer Esterification of 4-cyclohexylbenzoic acid. This method is preferred over acid chloride routes for its atom economy and ease of purification, provided water removal is managed.

3.1. Optimized Protocol: Acid-Catalyzed Esterification

Objective: Synthesis of Methyl 4-cyclohexylbenzoate on a 10g scale.

Reagents:

-

4-Cyclohexylbenzoic acid (1.0 eq)

-

Methanol (anhydrous, excess, solvent/reactant)

-

Sulfuric Acid (H₂SO₄, conc., 0.1 eq) or p-TsOH (catalytic)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

-

Dissolution: Charge the flask with 4-cyclohexylbenzoic acid (10.0 g, 49 mmol) and anhydrous methanol (100 mL). Stir until suspended.

-

Catalyst Addition: Critical Step: Add concentrated H₂SO₄ (0.5 mL) dropwise. The reaction is exothermic; ensure the temperature does not spike uncontrollably.

-

Reflux: Heat the mixture to reflux (65°C) for 6–8 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 8:2). The starting acid (lower R_f) should disappear, replaced by the ester (higher R_f).

-

-

Workup (Self-Validating Step):

-

Cool to room temperature.[2]

-

Concentrate under reduced pressure to remove excess methanol (approx. 80% volume).

-

Dilute residue with EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to quench trace acid. Note: Evolution of CO₂ gas indicates neutralization.

-

Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Evaporate solvent. Recrystallize from cold methanol or hexane if the melting point range is >2°C.

3.2. Synthetic Workflow Diagram

The following diagram illustrates the critical decision nodes and workup logic to ensure high purity.

Figure 1: Logic flow for the acid-catalyzed synthesis of Methyl 4-cyclohexylbenzoate, emphasizing the In-Process Control (IPC) checkpoint.

Analytical Characterization (Expected Profile)

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed. These values are derived from the structural integration of a benzoate ester and a cyclohexane ring.

4.1. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.95 | Doublet (d, J=8 Hz) | 2H | Ar-H (Ortho to COOMe) | Deshielded by carbonyl anisotropy. |

| 7.28 | Doublet (d, J=8 Hz) | 2H | Ar-H (Meta to COOMe) | Shielded relative to ortho protons. |

| 3.90 | Singlet (s) | 3H | -OCH₃ | Characteristic methyl ester peak. |

| 2.55 | Multiplet (m) | 1H | Cyclohexyl C1-H | Benzylic methine; diagnostic linkage point. |

| 1.85 – 1.70 | Multiplet (m) | 5H | Cyclohexyl (Equatorial) | Ring protons. |

| 1.45 – 1.20 | Multiplet (m) | 5H | Cyclohexyl (Axial) | Ring protons. |

4.2. Infrared Spectroscopy (FT-IR)

-

1720 cm⁻¹ (Strong): C=O[3] Stretching (Ester). The primary diagnostic band.

-

2920, 2850 cm⁻¹ (Medium): C-H Stretching (Aliphatic Cyclohexyl). Confirms the presence of the saturated ring.

-

1275 cm⁻¹ (Strong): C-O Stretching.

Applications in R&D

5.1. Liquid Crystal (Mesogen) Synthesis

Methyl 4-cyclohexylbenzoate is a "rod-like" molecule (calamitic). The cyclohexyl ring provides conformational rigidity but with different packing parameters than a benzene ring.

-

Mechanism: The ester group acts as a polarizable core. By hydrolyzing the ester to the acid and re-esterifying with a long-chain phenol or alcohol, researchers create Phenyl Benzoate Liquid Crystals .

-

Advantage: The cyclohexyl group lowers viscosity and optical anisotropy compared to biphenyl analogs, crucial for fast-switching LCDs.

5.2. Medicinal Chemistry (Bioisosterism)

In drug design, the 4-cyclohexylphenyl moiety is a scaffold used to tune lipophilicity.

-

Metabolic Stability: Unlike a biphenyl system which can be prone to hydroxylation, the cyclohexyl ring is aliphatic. However, it is susceptible to CYP450 oxidation at the 4-position (distal to the phenyl ring).

-

Reactivity: The methyl ester is a "masked" carboxylic acid. It facilitates cell permeability (prodrug strategy) and is hydrolyzed intracellularly by esterases.

5.3. Application Logic Diagram

The following graph visualizes how this molecule branches into different R&D pipelines.

Figure 2: Strategic utilization of Methyl 4-cyclohexylbenzoate in pharmaceutical synthesis and materials engineering.

References

-

ChemicalBook. (2024).[4] 4-Cyclohexyl-benzoic acid methyl ester Properties and Suppliers. Retrieved from

-

BLD Pharm. (2024). Methyl 4-cyclohexylbenzoate MSDS and Structure. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Benzoic acid derivatives. (General reference for benzoate ester properties). Retrieved from

-

BenchChem. (2025).[1][3] The Pivotal Role of 4-Methoxybenzoic Acid (Analogous Chemistry) in Liquid Crystal Synthesis. Retrieved from

Sources

An In-Depth Technical Guide to Methyl 4-Cyclohexylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 4-cyclohexylbenzoate, a molecule of interest in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, spectroscopic characterization, and its potential applications, particularly within the realm of drug discovery and development.

Core Molecular Attributes

Methyl 4-cyclohexylbenzoate is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and a methyl ester. This unique combination of a rigid, saturated carbocycle and an aromatic ester moiety imparts specific physicochemical properties that are of interest to chemists.

Table 1: Fundamental Properties of Methyl 4-Cyclohexylbenzoate

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈O₂ | [1] |

| Molecular Weight | 218.29 g/mol | [1] |

| CAS Number | 92863-34-8 | [2] |

| Predicted Boiling Point | 323.6 ± 21.0 °C | [2] |

| Predicted Density | 1.046 ± 0.06 g/cm³ | [2] |

The structure of methyl 4-cyclohexylbenzoate can be visualized as follows:

Caption: 2D structure of Methyl 4-cyclohexylbenzoate.

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing methyl 4-cyclohexylbenzoate is through the Fischer esterification of 4-cyclohexylbenzoic acid with methanol in the presence of an acid catalyst.

The Fischer Esterification Reaction

This reversible reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester. The use of excess methanol and/or the removal of water as it forms can drive the equilibrium towards the product side, thereby increasing the yield.

Caption: Workflow for the synthesis of Methyl 4-cyclohexylbenzoate.

Detailed Experimental Protocol (Illustrative)

The following is a representative protocol for the synthesis of a methyl benzoate derivative via Fischer esterification. This can be adapted for methyl 4-cyclohexylbenzoate.

Materials:

-

4-Cyclohexylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyclohexylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure methyl 4-cyclohexylbenzoate.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of methyl 4-cyclohexylbenzoate is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the cyclohexyl protons. Based on the spectrum of the similar compound, ethyl 4-cyclohexylbenzoate, the following assignments can be predicted:

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the ortho and meta protons of the para-substituted benzene ring.

-

Methyl Protons: A singlet around δ 3.9 ppm for the three protons of the methyl ester group.

-

Cyclohexyl Protons: A series of multiplets in the upfield region (δ 1.2-2.6 ppm) corresponding to the protons of the cyclohexyl ring. The proton attached to the carbon bonded to the benzene ring will be the most downfield of this group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule. Expected chemical shifts include:

-

Carbonyl Carbon: A signal in the downfield region (δ ~167 ppm) for the ester carbonyl carbon.

-

Aromatic Carbons: Signals in the aromatic region (δ ~125-150 ppm).

-

Methyl Carbon: A signal around δ ~52 ppm for the methyl ester carbon.

-

Cyclohexyl Carbons: Signals in the aliphatic region (δ ~26-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O Stretch: Bands in the region of 1250-1000 cm⁻¹ corresponding to the C-O stretching of the ester.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 218. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the ester and cyclohexyl moieties.

Applications in Drug Discovery and Development

While specific applications of methyl 4-cyclohexylbenzoate in marketed drugs are not prominent, its structural motifs are of significant interest in medicinal chemistry.

The Role of the Cyclohexyl Moiety

The cyclohexyl group is a common substituent in drug molecules. It is often used as a bioisostere for a phenyl ring or a tert-butyl group.[3] Compared to a flat aromatic ring, the three-dimensional nature of the cyclohexyl group can provide more contact points with a target protein, potentially leading to improved binding affinity and selectivity.[3] Its lipophilic character can also be modulated to optimize the pharmacokinetic properties of a drug candidate.

The Benzoate Scaffold

Benzoic acid and its derivatives are prevalent in medicinal chemistry and are found in a wide array of therapeutic agents.[4] The ester functional group in methyl 4-cyclohexylbenzoate can serve as a handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The ester can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group for interacting with biological targets or for further derivatization into amides or other functional groups.

Caption: Role of the scaffold in drug design.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Hazards: Similar compounds can cause skin and eye irritation.[7][8] Inhalation of vapors may cause respiratory irritation. Harmful if swallowed.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 4-cyclohexylbenzoate is a compound with well-defined physical and chemical properties that make it a valuable building block in organic synthesis. Its structural features, particularly the combination of a cyclohexyl ring and a benzoate moiety, suggest its potential as a scaffold in the design and development of new therapeutic agents. Further research into its biological activities and the synthesis of its derivatives could unveil novel applications in medicinal chemistry.

References

-

Hekserij. Methyl benzoate Safety Data Sheet. [Link]

-

Yoshida, M., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3328-3332. [Link]

-

Saeed, A., et al. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o873. [Link]

-

PubChem. Methyl 4-methylbenzoate. [Link]

-

Churcher, I., et al. (2006). 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 280-284. [Link]

-

Vibzzlab. (2023, April 5). Methyl Benzoate : Organic Synthesis Fischer Esterification [Video]. YouTube. [Link]

-

Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Molecules, 20(8), 14764-14805. [Link]

-

University of Colorado Boulder. Esterification of Benzoic Acid to Methyl Benzoate. [Link]

-

The Organic Chemistry Tutor. (2012, April 10). Organic Mechanism Fischer Esterification 004 [Video]. YouTube. [Link]

-

Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology, 14(2). [Link]

-

Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoate. [Link]

-

Docsity. Fischer Esterification: Preparation of methyl benzoate | Lab Reports Organic Chemistry. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Nishizawa, R., et al. (2007). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 17(18), 5122-5127. [Link]

Sources

- 1. Methyl 4-ethynylbenzoate | C10H8O2 | CID 640163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER | 92863-34-8 [chemicalbook.com]

- 3. ICSC 1187 - METHYL BENZOATE [chemicalsafety.ilo.org]

- 4. jbiochemtech.com [jbiochemtech.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. hekserij.nl [hekserij.nl]

- 7. Methyl 4-methylbenzoate - Safety Data Sheet [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Process Optimization: Fischer Esterification of 4-Cyclohexylbenzoic Acid with Methanol

An In-Depth Technical Guide for Chemical Development

Executive Summary

This guide details the synthetic optimization for the conversion of 4-cyclohexylbenzoic acid to methyl 4-cyclohexylbenzoate via Fischer esterification. While the Fischer protocol is a classical transformation, the specific lipophilicity of the cyclohexyl moiety and the reversibility of the reaction require a tailored approach to kinetics and workup to ensure pharmaceutical-grade purity (>98%).

This protocol moves beyond textbook descriptions, focusing on process scalability , equilibrium management , and impurity rejection .

Mechanistic Principles & Kinetics

The Fischer esterification is an acid-catalyzed equilibrium reaction (

The Thermodynamic Challenge

For benzoic acid derivatives, the equilibrium constant is often close to unity. To drive the reaction to completion (

-

Strategy A (Water Removal): Standard Dean-Stark traps are ineffective here because methanol (bp 64.7°C) boils lower than water. Molecular sieves (

) can be used but are operationally cumbersome on large scales. -

Strategy B (Mass Action): We utilize methanol as both reagent and solvent. A molar ratio of 1:20 (Acid:MeOH) is recommended to statistically force the equilibrium toward the ester.

Reaction Mechanism Diagram

The following diagram illustrates the activation energy barrier reduction via protonation and the critical tetrahedral intermediate.[1]

Figure 1: Acid-catalyzed nucleophilic acyl substitution pathway.

Pre-Reaction Considerations

Substrate Properties

The cyclohexyl group at the para position introduces significant lipophilicity (LogP ~4.1) compared to unsubstituted benzoic acid.

-

Solubility: The starting acid may not dissolve fully in cold methanol. Do not add catalyst until the mixture is homogenous or at least well-dispersed. The mixture usually clears upon reaching reflux temperature.

-

Sterics: Being in the para position, the cyclohexyl group exerts minimal steric hindrance on the carbonyl carbon, allowing for standard reaction times (4–8 hours).

Catalyst Selection

-

Sulfuric Acid (

): The gold standard. Cheap, effective, and acts as a dehydrating agent to sequester produced water. -

p-Toluenesulfonic acid (p-TsOH): A milder alternative, easier to handle as a solid, but

is preferred for driving this specific equilibrium due to its higher acidity and water affinity.

Optimized Synthetic Protocol

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| 4-Cyclohexylbenzoic acid | 204.27 | 1.0 | Limiting Reagent |

| Methanol (Anhydrous) | 32.04 | 20.0 | Reagent & Solvent |

| Conc. | 98.08 | 0.5 | Catalyst |

| Ethyl Acetate | - | - | Extraction Solvent |

| Sat. | - | - | Acid Scavenger |

Step-by-Step Procedure

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-cyclohexylbenzoic acid (1.0 eq).

-

Solvation: Add Methanol (20 eq). Stir at room temperature. Note: The solution may remain cloudy.

-

Catalysis: Add Conc.

(0.5 eq) dropwise. Caution: Exothermic reaction. -

Reflux: Attach a reflux condenser (water-cooled). Heat the mixture to a gentle reflux (

).-

Checkpoint: The solution should become clear within 30 minutes of reflux.

-

-

Reaction: Maintain reflux for 8 hours .

-

Why 8 hours? While conversion often hits 80% in 2 hours, the final push to >95% requires extended time to overcome the equilibrium plateau.

-

-

IPC (In-Process Control): Monitor via TLC (Solvent: 10% EtOAc in Hexanes).

-

Starting Material: Low

(due to -COOH polarity). -

Product: High

(non-polar ester). -

Visualization: UV lamp (254 nm).

-

Workup & Purification Strategy

The workup is designed to exploit the acidity difference between the product (neutral) and the unreacted starting material (

Workflow Logic Diagram

Figure 2: Purification logic flow targeting removal of unreacted acid.

Detailed Workup Protocol

-

Concentration: Remove the bulk of Methanol under reduced pressure (Rotovap). Do not distill to dryness; leave a small volume to prevent thermal degradation.

-

Solvent Swap: Dilute the residue with Ethyl Acetate (EtOAc) .

-

Why EtOAc? It solubilizes the lipophilic cyclohexyl ester efficiently while being immiscible with water.

-

-

Acid Scavenging (Critical Step): Wash the organic layer twice with Saturated Sodium Bicarbonate (

) . -

Desalting: Wash the organic layer once with Brine (Sat. NaCl) to remove trapped water.

-

Drying: Dry over anhydrous

or

Purification

The resulting oil/solid is typically >95% pure.

-

If Solid: Recrystallize from minimal hot Hexane or Methanol/Water.

-

If Oil: High vacuum drying is usually sufficient. If impurities persist, flash chromatography (Hexanes:EtOAc 9:1) is highly effective due to the large

difference.

Characterization & Validation

To validate the synthesis, compare analytical data against these expected values:

| Technique | Expected Signal | Structural Assignment |

| 1H NMR | Methyl Ester ( | |

| 1H NMR | Aromatic Protons (ortho to ester) | |

| 1H NMR | Aromatic Protons (meta to ester) | |

| 1H NMR | Cyclohexyl Ring Protons | |

| IR | Strong | |

| IR | Absence of | Absence of O-H (Carboxylic Acid) |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

-

Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Protocol. Link

-

PubChem. (2025).[9][10] 4-Cyclohexylbenzoic acid Compound Summary. National Library of Medicine. Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Esterification Protocols).

Sources

- 1. byjus.com [byjus.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. mVOC 4.0 [bioinformatics.charite.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. Benzoic acid methanol | C8H10O3 | CID 67901482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Cyclohexylbenzoic acid | C13H16O2 | CID 88337 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Profile and Characterization of Methyl 4-cyclohexylbenzoate

Executive Summary & Structural Context[1][2][3]

Methyl 4-cyclohexylbenzoate (CAS: 25109-28-8 / 20059-36-1 isomer dependent) represents a critical structural motif in the synthesis of liquid crystal mesogens and pharmaceutical intermediates.[1] Unlike simple benzoates, the introduction of the saturated cyclohexyl ring at the para position imparts significant conformational flexibility and hydrophobicity, altering its thermodynamic landscape compared to its aromatic analog, methyl 4-phenylbenzoate.[1]

This guide addresses a common gap in literature: the scarcity of direct combustion calorimetry data for this specific ester.[1] It provides a rigorous framework for determining its thermochemical properties (

Physicochemical Baseline

Before thermodynamic analysis, the material must meet strict purity criteria (>99.9 mol%).[1]

| Property | Value / Range | Method |

| Molecular Formula | - | |

| Molar Mass | 218.29 g/mol | - |

| Physical State (STP) | Solid (Low melting) | Visual |

| Melting Point ( | 56.0 – 58.0 °C (Typical) | DSC (2 K/min) |

| Boiling Point ( | ~340 °C (Predicted) | Nomograph/Joback |

Experimental Protocols: Determination of Energy Values

To establish the thermodynamic profile of Methyl 4-cyclohexylbenzoate, three coupled experimental workflows are required. These protocols are designed to be self-validating.

Combustion Calorimetry (Enthalpy of Formation)

The standard molar enthalpy of formation (

Reaction Stoichiometry:

Protocol:

-

Calorimeter: Isoperibol rotating-bomb calorimeter is required to ensure complete equilibration of combustion products.[1]

-

Sample Prep: Pelletize ~0.8g of Methyl 4-cyclohexylbenzoate. If liquid/paste, encapsulate in Mylar or polyethylene ampoules (correction for ampoule energy required).

-

Ignition: Fuse wire method (Pt or Fe) under 3.04 MPa purified Oxygen.

-

Validation (The "Washburn Corrections"):

Differential Scanning Calorimetry (Phase Transitions)

The enthalpy of fusion (

Protocol:

-

Instrument: Heat-flux DSC.

-

Calibration: Indium (

, -

Cycle: Heat from 0°C to 80°C at 5 K/min.

-

Purity Check: Use the Van't Hoff equation on the melting endotherm. A sharp peak indicates high purity; broadening indicates eutectic impurities.[1]

Transpiration Method (Vapor Pressure & Sublimation)

Direct boiling point measurement is unreliable due to potential ester decomposition at high temperatures.[1]

Protocol:

-

Saturate a carrier gas (

) with the compound at controlled temperatures ( -

Condense the vapor in a cold trap.[1]

-

Quantify mass loss or condensate mass (GC-FID).[1]

-

Plot

vs

Thermodynamic Cycle & Logic

The derivation of the gas-phase enthalpy of formation—the key parameter for molecular modeling—requires a closed thermodynamic cycle.[1]

Figure 1: Thermodynamic cycle linking combustion, fusion, and vaporization enthalpies.[1] The target value

Thermochemical Data: Predicted & Comparative

Due to the specific lack of high-precision combustion data for the cyclohexyl derivative in public repositories, we utilize Group Additivity (Benson/Joback) methods.[1] This approach is standard in drug discovery when screening libraries.[1]

We anchor our prediction on Methyl Benzoate , for which high-quality experimental data exists.[1]

Anchor Data (Methyl Benzoate)

Source: Roux et al., 2002 (See Ref 1)[1]

Group Contribution Calculation

To convert Methyl Benzoate (

-

Remove: One Phenyl-H atom.

-

Add: One Cyclohexyl group (attached to phenyl).[1]

-

Correction: Para-substitution steric/electronic effects (minimal for saturated rings).

| Component | Group Increment ( | Source |

| Base: Methyl Benzoate | -276.1 kJ/mol | Exp.[1] (Ref 1) |

| (-) Phenyl-H bond | +13.8 kJ/mol | Est.[1] |

| (+) Cyclohexyl group | -156.5 kJ/mol | Benson/NIST |

| Net Change | -142.7 kJ/mol | - |

Calculated Values for Methyl 4-cyclohexylbenzoate

These values serve as the working baseline for experimental design.

| Property | Predicted Value | Uncertainty (Est.) |

| -418.8 kJ/mol | ||

| 85.5 kJ/mol | ||

| -525.0 kJ/mol | ||

| Heat Capacity ( | 340 J/(mol[1]·K) | Method: Joback |

Note: The high enthalpy of vaporization reflects the increased molecular weight and van der Waals interactions introduced by the cyclohexyl ring compared to the methyl analog.[1]

Experimental Workflow for Purity & Thermodynamics

The following Graphviz diagram outlines the mandatory workflow to ensure data integrity. Thermodynamics performed on impure samples yields meaningless results (GIGO - Garbage In, Garbage Out).[1]

Figure 2: Critical path for thermodynamic characterization. Note the recursive loop at the purity check; calorimetric data is invalid without passing the >99.9% purity gate.

References

-

Roux, M. V., et al. (2002).[1][2] "Enthalpy of formation of methyl benzoate: calorimetry and consequences." Physical Chemistry Chemical Physics, 4(15), 3611-3613.[1]

-

NIST Chemistry WebBook. "Methyl Benzoate & Derivatives Thermochemistry." Standard Reference Data. [1][3][4]

-

Verevkin, S. P. (2006).[1] "Thermochemistry of esters: Experimental and theoretical study." Journal of Chemical Thermodynamics. (Provides methodology for ester vaporization enthalpies).

-

Joback, K. G., & Reid, R. C. (1987).[1] "Estimation of pure-component properties from group-contributions." Chemical Engineering Communications. (Source of estimation constants).

Sources

- 1. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enthalpy of formation of methyl benzoate: calorimetry and consequences - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Benzoic acid, methyl ester [webbook.nist.gov]

- 4. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]

Cyclohexyl Benzoates: A Technical Guide to Discovery, Synthesis, and Applications

Executive Summary

Cyclohexyl benzoates represent a pivotal class of organic esters that bridged the gap between early, unstable liquid crystal materials and the robust display technologies used today. Historically significant for their role in the "Liquid Crystal Revolution" of the 1970s, these compounds introduced the trans-1,4-disubstituted cyclohexane ring as a structural motif—a breakthrough that dramatically lowered viscosity without sacrificing nematic phase stability.

This guide provides an in-depth technical analysis of cyclohexyl benzoates, focusing on their discovery, the stereochemical challenges in their synthesis (specifically the cis vs. trans isomerism), and their physicochemical properties. While their primary impact remains in materials science, this guide also addresses their safety profile and distinction from pharmacologically active carbamate derivatives.

Part 1: Historical Genesis and the Liquid Crystal Revolution

The Stability Crisis (Pre-1970s)

Before the 1970s, the field of liquid crystals (LCs) was dominated by Schiff bases (e.g., MBBA). While these compounds exhibited room-temperature nematic phases, they suffered from severe hydrolytic instability and UV sensitivity. The display industry required a chemically stable alternative to commercialize Liquid Crystal Displays (LCDs).

The Ester Solution and the Cyclohexane Shift

The first solution came in the form of phenyl benzoates. These esters were chemically stable but suffered from high viscosity, leading to slow response times in displays.

The breakthrough, driven by groups such as the Halle Liquid Crystal Group (Demus, Zaschke) and Merck KGaA, was the replacement of the rigid phenyl ring with a flexible, yet geometrically linear, cyclohexane ring .

-

The Key Insight: A trans-1,4-disubstituted cyclohexane ring mimics the linearity of a benzene ring but has a lower polarizability anisotropy and, crucially, reduces the bulk viscosity of the mesophase.

-

The Result: 4-(trans-4-alkylcyclohexyl)benzoates became essential components in LC mixtures, often used to dilute highly viscous mixtures while maintaining the nematic temperature range.

Part 2: Synthetic Methodologies and Stereocontrol

The synthesis of liquid crystalline cyclohexyl benzoates is non-trivial due to the requirement for the thermodynamically stable trans-isomer . A standard hydrogenation of benzoic acid derivatives yields a mixture of cis and trans isomers. The cis-isomer is "bent" and disrupts the liquid crystalline phase (non-mesogenic).

Core Synthetic Workflow

The industrial route typically involves the separate preparation of trans-4-alkylcyclohexanecarboxylic acid followed by esterification.

Protocol A: Synthesis of trans-4-Propylcyclohexyl Benzoate

Objective: Synthesize the target ester with >99% trans content.

Step 1: Preparation of the Acid Chloride

-

Reagents: trans-4-propylcyclohexanecarboxylic acid (10 mmol), Thionyl chloride (SOCl₂, 15 mmol), DMF (cat.).

-

Procedure:

-

Charge a flame-dried round-bottom flask with the carboxylic acid.

-

Add SOCl₂ dropwise under N₂ atmosphere. Add 1 drop of DMF as a catalyst.

-

Reflux at 80°C for 2 hours until gas evolution (HCl, SO₂) ceases.

-

Purification: Remove excess SOCl₂ via vacuum distillation. The crude acid chloride is used immediately.

-

Step 2: Esterification (Schotten-Baumann conditions)

-

Reagents: 4-Substituted Phenol (10 mmol), Pyridine (12 mmol), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the phenol in dry DCM (20 mL) and Pyridine (1.2 eq). Cool to 0°C.

-

Add the acid chloride (from Step 1) dropwise over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Work-up: Wash with 1M HCl (to remove pyridine), then sat. NaHCO₃, then brine. Dry over MgSO₄.

-

Crystallization: Recrystallize from ethanol/hexane to remove any trace cis-isomer (which is more soluble).

-

Isomerization Strategy

If starting from a cis/trans mixture of the acid:

-

Reagent: Potassium tert-butoxide (t-BuOK) in NMP or DMSO.

-

Mechanism: Deprotonation alpha to the carbonyl group creates a planar enolate. Reprotonation favors the equatorial (trans) position due to 1,3-diaxial strain relief.

-

Result: Increases trans ratio from ~30% (kinetic hydrogenation product) to >90% (thermodynamic product).

Part 3: Structure-Property Relationships (SPR)

The substitution of the benzene ring with a cyclohexane ring alters the physical properties fundamental to drug delivery (lipophilicity) and materials science (phase transitions).

Comparative Data: Phenyl vs. Cyclohexyl

The table below compares a standard phenyl benzoate liquid crystal with its cyclohexyl analog.

| Property | Phenyl Benzoate Core | Cyclohexyl Benzoate Core (trans) | Impact of Cyclohexane |

| Viscosity ( | High (>40 cP) | Low (~15-20 cP) | Critical Advantage: Faster switching speeds. |

| UV Stability | Moderate | High | Lack of conjugation in the ring prevents UV degradation. |

| Birefringence ( | High (>0.2) | Low (~0.08 - 0.1) | Useful for specific optical modes requiring low |

| Mesophase Range | Broad | Narrower | Reduced |

Conformational Analysis

The trans-1,4-disubstituted cyclohexane exists in a rigid chair conformation where both substituents are equatorial. This extends the molecular length-to-breadth ratio (aspect ratio), which is the primary driver for nematic phase formation.

-

Cis-Isomer: One substituent is axial, creating a "bent" molecule that disrupts molecular packing, destroying the liquid crystal phase.

Part 4: Pharmacological & Safety Profile

While the primary application is industrial, researchers in drug development must distinguish simple cyclohexyl benzoates from structurally similar pharmacophores.

Distinction from FAAH Inhibitors

There is a common confusion in literature between cyclohexyl benzoates (esters) and cyclohexyl carbamates.

-

Cyclohexyl Benzoate: Generally inactive pharmacologically; used as a fragrance ingredient or plasticizer.

-

URB597 (Cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester): A potent Fatty Acid Amide Hydrolase (FAAH) inhibitor.

-

Guidance: Ensure CAS registry verification. Cyclohexyl benzoate is CAS 2412-73-9 .[1][2][3]

Toxicology and Safety

-

Skin Irritation: Cyclohexyl benzoate is classified as a mild skin irritant. It is lipophilic (LogP ~4.1), allowing dermal penetration.

-

Metabolism: Like most esters, it is hydrolyzed in vivo by non-specific esterases into cyclohexanol and benzoic acid. Both metabolites are rapidly conjugated and excreted (glycine conjugation for benzoic acid -> hippuric acid).

-

Status: Generally Regarded As Safe (GRAS) for use as a flavor/fragrance ingredient in minute quantities, but not approved as an active pharmaceutical ingredient (API).

References

-

Reinitzer, F. (1888).[4][5] Beiträge zur Kenntniss des Cholesterins. Monatshefte für Chemie, 9, 421–441.[4] (Foundational discovery of Liquid Crystals).[6]

-

Demus, D., & Zaschke, H. (1984). Flüssige Kristalle in Tabellen II. VEB Deutscher Verlag für Grundstoffindustrie, Leipzig. (Authoritative source on cyclohexyl benzoate properties).[1][2][3][7]

-

Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. In: Handbook of Liquid Crystals. Wiley-VCH.[2]

-

PubChem. (2025).[2] Cyclohexyl Benzoate Compound Summary. National Library of Medicine. Link

- Merck KGaA. (1978). Patents describing 4-(trans-4-alkylcyclohexyl)benzoates.

-

RIFM. (2024). Safety Assessment of Cyclohexyl Benzoate. Research Institute for Fragrance Materials.[3] Link

Sources

- 1. cyclohexyl benzoate | 2412-73-9 [chemicalbook.com]

- 2. Cyclohexyl benzoate | C13H16O2 | CID 75486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cyclohexyl benzoate, 2412-73-9 [thegoodscentscompany.com]

- 4. Publishers Panel [mtswat.com]

- 5. home.physics.leidenuniv.nl [home.physics.leidenuniv.nl]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

Methodological & Application

Methyl 4-cyclohexylbenzoate as a precursor for calamitic liquid crystals

This Application Note is designed for researchers in materials science and organic synthesis. It details the utility of Methyl 4-cyclohexylbenzoate as a structural scaffold for calamitic (rod-like) liquid crystals (LCs) .

The guide focuses on the critical stereochemical requirements (trans-isomerism) and provides a validated protocol for converting this precursor into a nematic liquid crystal.

Executive Summary

Methyl 4-cyclohexylbenzoate serves as a fundamental "mesogenic core" in the synthesis of thermotropic liquid crystals. Its utility stems from the cyclohexyl-phenyl linkage, which offers a lower optical birefringence and lower viscosity compared to biphenyl analogs (e.g., 5CB). However, the utility of this precursor is strictly governed by its stereochemistry. Only the trans-1,4-disubstituted cyclohexane isomer provides the linearity required for the formation of nematic or smectic phases. This guide outlines the purification, hydrolysis, and derivatization of this molecule into a functional liquid crystal.

Structural Mechanistics: The Importance of the Trans Isomer

In calamitic liquid crystals, the aspect ratio (length-to-width) of the molecule dictates the stability of the mesophase.

-

The Trans-Isomer (Thermodynamic): The phenyl ring and the ester group occupy equatorial positions on the cyclohexane chair. This creates a linear, rod-like geometry compatible with anisotropic packing.

-

The Cis-Isomer (Kinetic): One substituent is axial, creating a "kink" in the molecular backbone. This disrupts the parallel alignment required for liquid crystallinity, acting as an impurity that depresses the clearing point (

).

Stereochemical Visualization

The following diagram illustrates the conformational necessity of the trans isomer for mesophase formation.

Figure 1: Stereochemical logic dictating the utility of cyclohexylbenzoates in liquid crystal synthesis. The trans-isomer is essential for rod-like packing.

Quality Control: Self-Validating Isomer Purity

Before synthesis, the precursor must be validated. Commercial supplies often contain 10–30% cis isomer.

Protocol A: Isomer Quantification via NMR

Objective: Determine the cis/trans ratio using

-

Sample Prep: Dissolve 10 mg of Methyl 4-cyclohexylbenzoate in

. -

Acquisition: Run a standard proton scan (min 300 MHz).

-

Analysis Region: Focus on the methine proton (

) of the cyclohexane ring attached to the benzoate ester.-

Trans-isomer: Appears as a triplet of triplets (tt) around

2.3–2.6 ppm.-

Validation Criterion: Large coupling constant

(axial-axial coupling).

-

-

Cis-isomer: Appears slightly downfield.

-

Validation Criterion: Smaller coupling constant

.

-

-

-

Pass/Fail: If trans < 95%, proceed to Protocol B (Isomerization).

Synthetic Protocols

Protocol B: Isomerization and Hydrolysis (One-Pot)

This step converts the methyl ester into the pure trans-4-cyclohexylbenzoic acid, the active intermediate for LC synthesis.

Reagents:

-

Methyl 4-cyclohexylbenzoate (Starting Material)

-

Potassium Hydroxide (KOH)[1]

-

Ethanol (95%) / Water

Workflow:

-

Dissolution: Dissolve 10 mmol of the ester in 50 mL Ethanol.

-

Base Addition: Add 20 mmol KOH (dissolved in minimal water).

-

Reflux (Equilibration): Reflux for 12 hours.

-

Workup:

-

Evaporate ethanol.

-

Acidify with HCl (pH 1) to precipitate the acid.

-

Filter the white solid.

-

-

Purification: Recrystallize from Ethanol/Hexane.

-

Target Melting Point: Trans-4-cyclohexylbenzoic acid melts at ~124°C . (Significant deviation indicates cis contamination).

-

Protocol C: Derivatization to Calamitic LC (Model System)

Target Molecule: 4'-Cyanophenyl 4-cyclohexylbenzoate Rationale: This synthesis attaches a polar headgroup (cyano) to the rigid core, creating a strong dipole moment along the long axis, which is classic for driving nematic phase formation.

Reagents:

-

Trans-4-cyclohexylbenzoic acid (from Protocol B)

-

Thionyl Chloride (

) -

4-Cyanophenol

-

Triethylamine (

) -

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

In a dry flask, suspend the acid (5 mmol) in

(5 mL). -

Add 1 drop of DMF (catalyst).

-

Reflux for 2 hours until gas evolution (

, -

Evaporation: Remove excess

under vacuum. Critical: Ensure dryness to prevent hydrolysis.

-

-

Esterification:

-

Dissolve the crude acid chloride in dry DCM (10 mL).

-

In a separate flask, dissolve 4-cyanophenol (5 mmol) and

(6 mmol) in dry DCM (10 mL). -

Addition: Add the acid chloride solution dropwise to the phenol solution at 0°C.

-

Stir at Room Temperature for 12 hours.

-

-

Workup & Purification:

-

Wash organic layer with 1M HCl, then Sat.

, then Brine. -

Dry over

and evaporate. -

Recrystallization: Recrystallize from Ethanol to obtain white needles.

-

Synthetic Workflow Diagram

Figure 2: Synthetic pathway from methyl ester precursor to final calamitic liquid crystal.

Characterization of the Mesophase[7][8][9]

Once synthesized, the material must be characterized to confirm liquid crystalline behavior.

Data Presentation: Expected Properties

| Parameter | Method | Expected Observation |

| Purity | HPLC / NMR | >99.5% (Essential for sharp transitions) |

| Melting Point ( | DSC (Heating) | Sharp endothermic peak (Crystal |

| Clearing Point ( | DSC / POM | Transition from turbid to clear liquid (Nematic |

| Texture | POM (Crossed Polarizers) | Schlieren Texture (characteristic of Nematic phase) |

Protocol D: Polarized Optical Microscopy (POM)[1][2]

-

Sample Prep: Place a small amount of the final product between two glass slides (no surface treatment required for initial screening).

-

Heating: Heat the sample to the isotropic phase (clear liquid).

-

Cooling: Cool slowly (1°C/min).

-

Observation: Look for the emergence of "droplets" that coalesce into a thread-like (nematic) texture. If the sample is the cis isomer, you will likely see a direct transition to crystals without the fluid birefringent phase.

References

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.

- Context: Establishes the structural requirements (aspect r

-

Kelly, S. M. (1995). Liquid Crystals with a Cyclohexyl-Phenyl Core. Journal of Materials Chemistry.

- Context: Discusses the viscosity benefits of cyclohexyl rings over biphenyls.

-

Reich, H. J. (2023). Structure Determination Using NMR: Coupling Constants in Cyclohexanes. University of Wisconsin-Madison.

- Context: Authoritative grounding for the vs coupling constant valid

-

Merck KGaA. (2021). Liquid Crystal Mixtures for Active Matrix Displays.

- Context: Industrial context for the use of phenyl-cyclohexane deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 3. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-(2-((5″-(4-Cyanophenyl)-3,4′,4″-trioctyl[2,2′:5′,2″-terthiophen]-5-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile [mdpi.com]

- 5. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 6. ijres.org [ijres.org]

Application Note: Optimized Synthesis of Methyl 4-cyclohexylbenzoate via Acid-Catalyzed Esterification

Executive Summary & Application Scope

Methyl 4-cyclohexylbenzoate is a critical intermediate in the synthesis of liquid crystal mesogens and pharmaceutical scaffolds. Its structural rigidity, provided by the cyclohexyl-phenyl core, makes it an ideal candidate for studying structure-activity relationships (SAR) in lipophilic drug design.

This protocol details a robust, scalable method for the synthesis of Methyl 4-cyclohexylbenzoate via Fischer Esterification. Unlike generic protocols, this guide addresses specific challenges associated with the lipophilicity of the cyclohexyl group, optimizing for high purity (>98%) and yield suitable for downstream applications.

Chemical Strategy & Retrosynthesis

The synthesis relies on the acid-catalyzed Fischer esterification of 4-cyclohexylbenzoic acid with methanol.

Thermodynamic Considerations:

The reaction is an equilibrium process (

Key Mechanistic Insight: The cyclohexyl group at the para position is electron-donating via induction (+I effect), which slightly increases the electron density of the aromatic ring but does not significantly deactivate the carboxylic acid carbon towards nucleophilic attack. However, the lipophilic nature of the cyclohexyl tail requires specific workup modifications to prevent product loss in the aqueous phase during extraction.

Visualizing the Reaction Pathway

The following diagram outlines the reaction logic and critical decision points during the synthesis.

Figure 1: Logical workflow for the synthesis and isolation of Methyl 4-cyclohexylbenzoate.

Materials & Equipment

| Reagent/Material | Grade | Purpose |

| 4-Cyclohexylbenzoic acid | >97% | Starting Material (Limiting Reagent) |

| Methanol (MeOH) | Anhydrous | Reactant & Solvent |

| Sulfuric Acid (H₂SO₄) | Conc. (98%) | Catalyst |

| Dichloromethane (DCM) | ACS Reagent | Extraction Solvent |

| Sodium Bicarbonate (NaHCO₃) | Sat. Aq. | Neutralization of excess acid |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |

| Silica Gel 60 | 230-400 mesh | Stationary phase (if column needed) |

Equipment:

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser with drying tube (CaCl₂).

-

Rotary evaporator.

-

Separatory funnel.

-

Oil bath or heating mantle.

Detailed Protocol

Step 1: Reaction Setup

-

Charge: To a dry 250 mL round-bottom flask, add 5.0 g (24.5 mmol) of 4-cyclohexylbenzoic acid.

-

Solvent: Add 50 mL of anhydrous methanol. The starting material may not dissolve completely at room temperature; this is normal.

-

Catalyst Addition: Slowly add 1.0 mL of concentrated sulfuric acid dropwise while stirring.

-

Note: The addition is exothermic. Ensure the solution does not boil uncontrollably.

-

-

Assembly: Attach a reflux condenser topped with a CaCl₂ drying tube to exclude atmospheric moisture.

Step 2: Reflux & Monitoring[1][2]

-

Heating: Heat the mixture to reflux (oil bath set to ~75°C). The solid should dissolve as the temperature rises.

-

Duration: Maintain reflux for 8–12 hours .

-

In-Process Control (IPC): Monitor via Thin Layer Chromatography (TLC).

-

Mobile Phase: Hexane:Ethyl Acetate (8:2).

-

Visualization: UV (254 nm). The product (ester) will have a higher R_f value than the carboxylic acid. The acid often streaks or stays at the baseline without acetic acid in the eluent.

-

Step 3: Workup (Critical for Purity)

-

Concentration: Cool the reaction mixture to room temperature. Remove the excess methanol using a rotary evaporator.[1] A viscous oil or semi-solid residue will remain.

-

Partition: Dissolve the residue in 50 mL of Dichloromethane (DCM) .

-

Neutralization: Transfer to a separatory funnel. Wash the organic layer carefully with 2 x 30 mL of saturated NaHCO₃ solution .

-

Caution: CO₂ gas evolution will occur. Vent the funnel frequently to prevent pressure buildup.

-

Why: This step removes the sulfuric acid catalyst and converts any unreacted starting material (carboxylic acid) into its water-soluble sodium salt (Sodium 4-cyclohexylbenzoate), removing it from the organic layer.

-

-

Washing: Wash the organic layer with 30 mL of brine to remove residual water and break potential emulsions caused by the surfactant-like nature of the cyclohexyl-phenyl structure.

-

Drying: Collect the organic layer, dry over anhydrous Na₂SO₄ for 15 minutes, and filter.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude ester.

Step 4: Purification

-

Assessment: The crude product is typically a low-melting solid or viscous oil.

-

Recrystallization (Preferred):

-

Dissolve the crude in a minimum amount of hot methanol.

-

Add water dropwise until slight turbidity persists.

-

Cool to 4°C overnight. Filter the white crystals.

-

-

Alternative (Flash Chromatography):

-

If purity is <95% by TLC, purify via silica gel column.

-

Eluent: Hexane:EtOAc (95:5). The lipophilic cyclohexyl group makes the molecule move quickly on silica.

-

Process Control & Characterization[4]

Expected Yield: 85–92%

Analytical Data:

-

Physical State: White crystalline solid or colorless oil (MP: ~32-35°C, verify with specific batch).

-

IR Spectrum:

-

Strong C=O stretch (ester) at ~1720 cm⁻¹.

-

Absence of broad O-H stretch (2500-3300 cm⁻¹) indicates successful removal of starting acid.

-

-

¹H NMR (CDCl₃, 400 MHz):

- 7.95 (d, 2H, Ar-H ortho to ester).

- 7.25 (d, 2H, Ar-H meta to ester).

- 3.90 (s, 3H, O-CH ₃).

- 2.55 (m, 1H, Cyclohexyl benzylic H).

- 1.20–1.90 (m, 10H, Cyclohexyl aliphatic H).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction (Equilibrium limitation). | Increase reaction time or add molecular sieves (3Å) to the reaction flask to trap water. |

| Emulsion during extraction | Cyclohexyl group acts as a lipophile; Na salts act as surfactants. | Add more brine; allow longer settling time; do not shake too vigorously (swirl instead). |

| Acid impurity in product | Insufficient NaHCO₃ wash. | Check pH of the aqueous layer during workup; ensure it remains basic (pH > 8). |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate (Analogous chemistry). Available at: [Link].

-

Master Organic Chemistry. Fischer Esterification Mechanism and Protocol. Available at: [Link].

Sources

Application Notes and Protocols: Methyl 4-cyclohexylbenzoate in Organic Synthesis

Foreword for the Modern Researcher

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-cyclohexylbenzoate, a seemingly simple aromatic ester, represents a versatile yet underexplored synthon. Its unique structural motif, combining a rigid aromatic core with a flexible, saturated cyclohexyl ring, imparts desirable physicochemical properties to target molecules, particularly in the realms of materials science and medicinal chemistry. This guide moves beyond a mere recitation of facts, offering a senior scientist's perspective on the practical applications and strategic value of this compound. We will delve into the causality behind procedural choices, ensuring that each protocol is not just a series of steps, but a self-validating experiment grounded in sound chemical principles.

Compound Profile and Strategic Value

Methyl 4-cyclohexylbenzoate (CAS No. 92863-34-8) is a stable, crystalline solid at room temperature. Its strategic value in synthesis primarily stems from its function as a protected form of 4-cyclohexylbenzoic acid, a key component in the synthesis of liquid crystals and certain pharmaceutical scaffolds. The methyl ester provides a convenient handle for purification via crystallization or chromatography and is readily converted to the more reactive carboxylic acid or other functional groups as synthetic routes demand.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 92863-34-8 | [1][2] |

| Molecular Formula | C₁₄H₁₈O₂ | [3] |

| Molecular Weight | 218.29 g/mol | [3] |

| Boiling Point | 323.6 ± 21.0 °C (Predicted) | [2] |

| Density | 1.046 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | 2-8°C, sealed in a dry environment | [1] |

Synthesis of Methyl 4-cyclohexylbenzoate: The Fischer-Speier Approach

The most direct and economically viable route to Methyl 4-cyclohexylbenzoate is the Fischer-Speier esterification of 4-cyclohexylbenzoic acid. This acid-catalyzed reaction with methanol is an equilibrium process. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of methanol, which also serves as the solvent, and by the catalytic action of a strong acid.[4][5]

Caption: Workflow for the Fischer-Speier esterification of 4-cyclohexylbenzoic acid.

Protocol 1: Synthesis of Methyl 4-cyclohexylbenzoate

Principle: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst, enhancing its electrophilicity. A nucleophilic attack by the hydroxyl group of methanol follows, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[5] Using excess methanol drives the reaction to completion in accordance with Le Châtelier's principle.

Materials:

-

4-cyclohexylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 4-cyclohexylbenzoic acid (e.g., 10.0 g, 49.0 mmol).

-

Add a large excess of anhydrous methanol (e.g., 100 mL). Swirl to dissolve the solid.

-

Carefully add concentrated sulfuric acid (e.g., 2 mL) dropwise with swirling. Caution: The addition is exothermic.

-

Add a magnetic stir bar or boiling chips, attach a reflux condenser, and heat the mixture to reflux. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.

-

Pour the residue into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.

-

Shake the funnel, allowing the layers to separate. Extract the aqueous layer with another 25 mL portion of diethyl ether.

-

Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexanes to afford Methyl 4-cyclohexylbenzoate as a white to off-white solid.

Key Synthetic Transformations

Methyl 4-cyclohexylbenzoate serves as a versatile intermediate for several key transformations, primarily revolving around the reactivity of the ester functional group.

A. Saponification: Gateway to 4-Cyclohexylbenzoic Acid Derivatives

The most common application of Methyl 4-cyclohexylbenzoate is its hydrolysis (saponification) to 4-cyclohexylbenzoic acid. This carboxylic acid is a crucial building block for many liquid crystal materials, where its rigid core and terminal functional group are essential for forming mesophases.[6][7]

Caption: Two-step workflow for the saponification of Methyl 4-cyclohexylbenzoate.

Protocol 2: Saponification to 4-Cyclohexylbenzoic Acid

Principle: This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide ion. An acid-base reaction between the carboxylic acid formed and the methoxide drives the reaction to completion. A final acidification step protonates the carboxylate salt to yield the desired carboxylic acid.

Materials:

-

Methyl 4-cyclohexylbenzoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Beaker, round-bottom flask, reflux condenser

Procedure:

-

Dissolve Methyl 4-cyclohexylbenzoate (e.g., 5.0 g, 22.9 mmol) in methanol (50 mL) in a round-bottom flask.

-

Add a solution of NaOH (e.g., 2.0 g, 50.0 mmol) in 10 mL of water.

-

Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the remaining solid in 50 mL of water. If any unreacted ester remains, it can be removed by washing with a small amount of diethyl ether.

-

Cool the aqueous solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~1-2. A white precipitate of 4-cyclohexylbenzoic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The purity is typically high, but recrystallization from ethanol/water can be performed if necessary.

B. Reduction: Access to (4-Cyclohexylphenyl)methanol

Reduction of the ester functionality provides access to the corresponding primary alcohol, (4-cyclohexylphenyl)methanol. This alcohol can be a useful intermediate for further functionalization, for example, through oxidation to the aldehyde or conversion to an alkyl halide. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.

Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Principle: The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide group to form an intermediate aldehyde. The aldehyde is immediately reduced by another equivalent of hydride to form an alkoxide, which is then protonated during the aqueous workup to yield the primary alcohol.

Materials:

-

Methyl 4-cyclohexylbenzoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents (water, 15% NaOH, water)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked flask, dropping funnel, condenser, ice bath

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (e.g., 1.1 g, 28.6 mmol) in anhydrous THF (50 mL).

-

Cool the suspension in an ice bath.

-

Dissolve Methyl 4-cyclohexylbenzoate (e.g., 5.0 g, 22.9 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours or until completion as monitored by TLC.

-

Cool the reaction mixture again in an ice bath and carefully quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. A common and safe method is the sequential, dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous NaOH solution.

-

'3x' mL of water.

-

-

Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (4-cyclohexylphenyl)methanol.

Characterization Data (Predicted)

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ ~7.9-8.1 (d, 2H, Ar-H ortho to COO), δ ~7.2-7.4 (d, 2H, Ar-H ortho to cyclohexyl), δ ~3.9 (s, 3H, OCH₃), δ ~2.5 (tt, 1H, Ar-CH), δ ~1.2-1.9 (m, 10H, cyclohexyl-H). |

| ¹³C NMR (CDCl₃) | δ ~167 (C=O), δ ~148-150 (Ar-C-cyclohexyl), δ ~129-131 (Ar-C-COO), δ ~128-130 (Ar-CH), δ ~126-128 (Ar-CH), δ ~52 (OCH₃), δ ~44 (Ar-CH), δ ~34 (cyclohexyl-CH₂), δ ~27 (cyclohexyl-CH₂), δ ~26 (cyclohexyl-CH₂). |

| IR (KBr Pellet) | ~2925, 2850 cm⁻¹ (C-H stretch, cyclohexyl), ~1720 cm⁻¹ (C=O stretch, ester), ~1610, 1500 cm⁻¹ (C=C stretch, aromatic), ~1270, 1100 cm⁻¹ (C-O stretch). |

| Mass Spec. (EI) | M⁺ at m/z = 218. Expected fragments at m/z = 187 ([M-OCH₃]⁺), 159 ([M-COOCH₃]⁺). |

Conclusion and Future Outlook

Methyl 4-cyclohexylbenzoate is a valuable and straightforward building block in organic synthesis. Its primary utility lies in its role as a stable precursor to 4-cyclohexylbenzoic acid, a cornerstone for the synthesis of liquid crystalline materials. Furthermore, standard ester transformations, such as reduction to the primary alcohol, expand its synthetic potential. While its application as a central fragment in complex, multi-step drug synthesis is not yet widely documented, the increasing interest in molecules with 3D-character suggests that synthons like Methyl 4-cyclohexylbenzoate will find broader use. Future research may focus on leveraging the ester as a directing group or its involvement in novel cross-coupling methodologies, further cementing its place in the synthetic chemist's toolkit.

References

- Google Patents. (n.d.). Preparation method of methyl benzoate compound. CN113248373A.

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

University of California, Irvine. (n.d.). Preparation of Methyl Benzoate. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved February 7, 2026, from [Link]

-

vibzz lab. (2023, April 5). Methyl Benzoate : Organic Synthesis Fischer Esterification [Video]. YouTube. Retrieved February 7, 2026, from [Link]

-

Dr. Richard Musgrave. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). The Magic Methyl and Its Tricks in Drug Discovery and Development. PubMed Central. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. PubMed. Retrieved February 7, 2026, from [Link]

-

eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 7, 2026, from [Link]

-

Taylor & Francis Online. (2022, May 15). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Methyl 4-methylbenzoate. Retrieved February 7, 2026, from [Link]

Sources

- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. cyclohexyl benzoate(2412-73-9) 1H NMR [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

Application Note: Handling and Storage Protocols for Methyl 4-cyclohexylbenzoate

Introduction & Scope

Methyl 4-cyclohexylbenzoate (CAS: 92863-34-8) is a specialized ester intermediate used primarily in the synthesis of pharmaceutical candidates and agrochemicals. Its structure, featuring a lipophilic cyclohexyl ring attached to a benzoate core, makes it a critical building block for introducing metabolic stability and hydrophobic interactions into drug scaffolds.

This guide provides a standardized protocol for the handling, storage, and solubilization of Methyl 4-cyclohexylbenzoate. Unlike simple methyl benzoate, the addition of the cyclohexyl group alters its physicochemical profile, necessitating specific cold-chain management and moisture protection to prevent hydrolysis and ensure experimental reproducibility.

Physicochemical Profile & Technical Specifications

The following data consolidates physical properties critical for establishing handling workflows.

| Property | Specification | Operational Implication |

| CAS Number | 92863-34-8 | Unique identifier for inventory tracking. |

| Formula | C₁₄H₁₈O₂ | MW: 218.29 g/mol .[1][2] |

| Physical State | Solid (Crystalline) | Requires anti-static weighing procedures. |

| Storage Temp | 2°C to 8°C | Critical: Must be stored refrigerated to maintain purity. |

| Solubility | DMSO, Methanol, DCM | Insoluble in water; prepare stocks in organics. |

| Stability | Moisture Sensitive | Susceptible to ester hydrolysis; keep desiccated. |

Expert Insight: While simple methyl esters are often liquids at room temperature, the bulky cyclohexyl substitution increases van der Waals interactions, resulting in a solid state. This phase change reduces volatility but increases susceptibility to static charge during weighing.

Storage Protocols: The "Chain of Custody" Approach

Improper storage is the leading cause of batch-to-batch variation in ester-based intermediates. The following protocol utilizes a "Mother/Daughter" container system to minimize freeze-thaw cycles and moisture exposure.

Long-Term Storage (Mother Vial)

-

Temperature: Maintain at 2–8°C (Standard Refrigerator).

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.

-

Desiccation: Place the primary vial inside a secondary container (e.g., a Falcon tube or Tupperware) containing active desiccant packets (Silica gel or Drierite).

-

Seal: Parafilm wrapping around the cap is mandatory to prevent vapor exchange.

Working Aliquots (Daughter Vials)

-

Preparation: Upon first opening, weigh out the required mass for the week's experiments into pre-labeled amber vials.

-

Usage: Keep daughter vials at room temperature only during active use. Return to 2–8°C if unused for >4 hours.

-

Disposal: Discard working aliquots if visible aggregation or discoloration (yellowing) occurs, indicating oxidation or hydrolysis.

Storage Decision Logic (Visualization)[3]

Figure 1: Decision matrix for receiving and maintaining stock integrity. The "Mother/Daughter" split is critical to prevent moisture introduction into the bulk material.

Handling and Solubilization Procedures

Safety & PPE (Hazard Assessment)

Although specific GHS data for this CAS is limited, treat as a Novel Chemical Entity (NCE) :

-

Engineering Controls: Handle exclusively inside a chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and lab coat.

-

Inhalation Risk: Avoid dust generation.[3][4][5] If fine powder is visible, use a static eliminator gun before weighing.

Solubilization Workflow

Methyl 4-cyclohexylbenzoate is hydrophobic. Attempting to dissolve directly in aqueous buffers will result in precipitation.

Protocol for 10 mM Stock Solution:

-

Solvent Choice:

-

Preferred: Dimethyl Sulfoxide (DMSO) (anhydrous).

-

Alternative: Ethanol or Methanol (molecular biology grade).

-

-

Calculation:

-

To prepare 1 mL of 10 mM stock: Weigh 2.18 mg of compound.

-

Add 1 mL of solvent.

-

-

Mixing: Vortex for 30 seconds. Sonicate for 1 minute if visual particulates remain.

-

Verification: Inspect for clarity. The solution should be colorless and free of turbidity.

Aqueous Dilution (For Biological Assays)

When introducing the stock into cell culture media or assay buffers:

-

Step 1: Dilute the DMSO stock into the aqueous buffer while vortexing rapidly.

-

Limit: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity in biological systems.

-

Observation: Watch for "crashing out" (cloudiness). If precipitation occurs, reduce the stock concentration or add a solubilizing agent (e.g., Cyclodextrin).

Emergency Procedures

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and copious water for 15 minutes. Remove contaminated clothing.[6][7][8] |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3][4][8] |

| Spill (Solid) | Dampen a paper towel with ethanol to wipe up powder (avoids dust). Dispose of as hazardous chemical waste. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][4] Contact poison control. |

References

-

Chemical Book. (2024).[7] Methyl 4-cyclohexylbenzoate - CAS 92863-34-8 Properties and Suppliers. Retrieved from

-

BLD Pharm. (2024).[7] Safety Data Sheet (SDS) for Methyl 4-cyclohexylbenzoate. Retrieved from

-

PubChem. (2024). Compound Summary: Methyl 4-methylbenzoate (Structural Analog Reference). National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. (2024).[7] General Handling of Esters and Organic Intermediates. Retrieved from

Sources

- 1. 92863-34-8|Methyl 4-cyclohexylbenzoate|BLDpharm [bldpharm.com]

- 2. 4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. chemicalbook.com [chemicalbook.com]